B1574959 MAGEA-10 (254-262)

MAGEA-10 (254-262)

Cat. No.: B1574959
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAGEA-10

Scientific Research Applications

Immunotherapy Applications

MAGEA-10 (254-262) has been identified as a promising candidate for vaccine-based immunotherapy. Tumors expressing MAGE-A10 typically do not express this antigen in normal tissues, making it an ideal target for T-cell mediated immune responses.

Antitumoral Vaccination Trials

Recent studies have demonstrated that CD8(+) T cells specific to MAGEA-10 (254-262) can be detected in both melanoma patients and healthy donors. These findings have led to the initiation of antitumoral vaccination trials utilizing this peptide . The ability to elicit robust T-cell responses against MAGEA-10 suggests its potential effectiveness in clinical settings.

T-cell Response Characterization

Research has shown that the repertoire of MAGEA-10 (254-262)-specific CD8(+) T cells is diverse, with variations in clonal composition and lytic activity against MAGE-A10 expressing tumor cells. High avidity CD8(+) T cells are particularly effective at lysing these tumor cells, indicating that the efficiency of peptide recognition is crucial for therapeutic outcomes .

Antibody Responses in Melanoma Patients

The presence of antibodies against MAGEA-10 has been investigated as a potential prognostic marker in melanoma. A study analyzing blood samples from melanoma patients revealed varying levels of anti-MAGEA-10 antibodies across different disease stages.

Study Findings

In a cohort of 185 melanoma patients, the immune response to MAGEA-10 was assessed using enzyme-linked immunosorbent assays (ELISA). Results indicated that while some patients exhibited elevated antibody responses, the overall mean levels did not significantly differ from healthy controls . Notably, variability in immune responses was observed among patients, suggesting that individual immune profiles could influence disease progression.

Engineering T-cell Receptors Targeting MAGEA-10

The engineering of TCRs to enhance their specificity and affinity for MAGEA-10 (254-262) represents a significant advancement in cancer immunotherapy.

Affinity Enhancement Techniques

Recent studies have employed various techniques to engineer TCRs with improved binding affinities for the MAGEA-10 peptide presented by HLA-A*02:01. This includes systematic substitution of amino acids within the peptide sequence to assess binding properties and specificity . Enhanced affinity has been shown to correlate with increased functional potency, allowing for more effective targeting of tumor cells.

Clinical Implications

Two engineered TCRs, c756 and c796, demonstrated significantly improved binding affinities compared to their parental counterparts, with dissociation constants indicating strong interactions with MAGEA-10 (254-262) . These engineered receptors are currently being evaluated for their safety and efficacy in clinical trials.

Summary Table of Research Findings

StudyFocusKey FindingsReference
Heterogeneous T-cell responseCharacterization of CD8(+) T cellsHigh avidity CD8(+) T cells effectively lyse MAGE-A10-expressing tumors
Antibody response in melanomaELISA assessmentVariability in anti-MAGEA-10 antibodies among patients; no significant difference from controls
Engineered TCRsAffinity enhancementImproved binding affinities lead to enhanced functional potency against tumors

Properties

sequence

GLYDGMEHL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

MAGEA-10 (254-262)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.